Chlornitrofen

Descripción general

Descripción

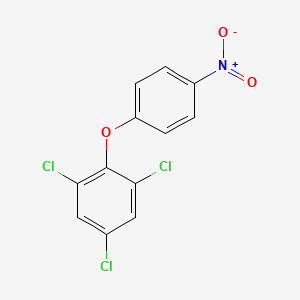

Chlornitrofen, also known as 2,4,6-trichlorophenyl 4-nitrophenyl ether, is a diphenyl ether herbicide that was widely used in the 1970s and 1980s. It is known for its effectiveness in controlling annual weeds and some perennials in rice fields. The compound has a molecular formula of C12H6Cl3NO3 and a molecular weight of 318.54 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlornitrofen is synthesized through the etherification of 2,4,6-trichlorophenol with 4-nitrophenol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the chlorinated phenol to form the ether bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the etherification reaction .

Análisis De Reacciones Químicas

Types of Reactions: Chlornitrofen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various degradation products.

Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Various chlorinated and nitro-substituted phenols.

Reduction: Amino derivatives of this compound.

Substitution: Substituted phenyl ethers.

Aplicaciones Científicas De Investigación

Environmental Remediation

Chlornitrofen has been identified as a persistent organic pollutant that poses significant environmental risks. Recent studies have focused on the development of methods to remove this compound and its degradation products from contaminated water and soil.

Case Study: Adsorption Techniques

A study investigated the use of modified humic acid as an adsorbent for the removal of this compound pollutants from aqueous solutions. The modified adsorbent exhibited over 95% removal efficiency for this compound, demonstrating its potential for environmental cleanup applications. The adsorption process was found to be effective across a range of pH levels (4-8) and showed satisfactory reusability, indicating a promising avenue for treating contaminated water and soil environments .

Ecotoxicological Studies

This compound's impact on aquatic life has been extensively studied due to its toxicity to fish, algae, and invertebrates. Research indicates that it is moderately toxic, raising concerns about its presence in water bodies.

Ecotoxicological Assessment

An ecological risk assessment highlighted that this compound poses risks to aquatic ecosystems, necessitating ongoing monitoring and evaluation of its effects on biodiversity . This information is crucial for regulatory bodies aiming to mitigate the impacts of historical pesticide use.

Endocrine Disruption Research

Research has also explored the endocrine-disrupting potential of this compound. Studies utilizing reporter gene assays have demonstrated that this compound exhibits both antiandrogenic and estrogenic activities, suggesting that it can interfere with hormonal functions in wildlife and potentially humans.

Findings on Endocrine Activity

In vitro assays revealed that this compound binds effectively to human androgen and estrogen receptors, indicating its capability to disrupt endocrine signaling pathways. The potency of this compound as an antiandrogen was found to be significant, with implications for understanding its effects on reproductive health .

Microbial Degradation

The microbial degradation of this compound has been another area of interest, particularly in bioremediation strategies.

Microbial Metabolism Study

Research isolated several strains of microorganisms capable of degrading this compound from contaminated soils. These findings suggest that specific bacterial strains could be harnessed for bioremediation efforts, providing a biological method for detoxifying environments affected by this compound .

Agricultural Implications

Despite its ban as a herbicide, understanding this compound's mechanisms can provide insights into developing safer alternatives or improving existing agricultural practices.

Research on Herbicidal Properties

Historical usage data indicate that this compound was effective in controlling weeds in rice paddies, leading to investigations into similar compounds that could offer effective weed control without the associated risks .

Mecanismo De Acción

Chlornitrofen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the synthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cell membranes in sensitive plants. The compound also exhibits antiandrogenic and estrogenic activities by binding to androgen and estrogen receptors .

Comparación Con Compuestos Similares

Chlornitrofen belongs to the diphenyl ether class of herbicides, which includes compounds such as:

Nitrofen: Similar in structure but has been banned in many countries due to its high mammalian toxicity.

Oxyfluorfen: Another diphenyl ether herbicide with a similar mode of action but different chemical structure.

Acifluorfen: Known for its use in controlling broadleaf weeds in soybean fields.

Uniqueness of this compound: this compound is unique due to its specific inhibition of PPO and its dual role as an endocrine disruptor. Its effectiveness in rice fields and its distinct chemical structure set it apart from other herbicides in the same class .

Actividad Biológica

Chlornitrofen (CNP) is a synthetic herbicide that has garnered attention due to its biological activity and potential effects on endocrine systems in wildlife and humans. Originally used extensively in agriculture, particularly in rice paddy fields in Japan from 1965 to 1994, its persistence in the environment raises concerns regarding its ecological and health impacts.

Chemical Structure and Properties

This compound is classified as a diphenyl ether compound, characterized by the presence of chlorine and nitro functional groups. Its chemical structure contributes to its biological activity, particularly its ability to interact with hormonal pathways.

Endocrine Disruption

Research has shown that this compound exhibits both antiandrogenic and estrogenic activities. A study utilizing reporter gene assays demonstrated that CNP and its amino derivative (CNP-amino) have significant binding affinities for human androgen receptors (hAR) and estrogen receptors (hER alpha). The order of their activities was found to be:

- Antiandrogenic Activity : CNP > vinclozolin > o,p-DDT = p,p-DDE > CNP-amino

- Estrogenic Activity : o,p-DDT > CNP-amino > p,p-DDT > CNP

These findings indicate that this compound may act as an endocrine disruptor, potentially leading to reproductive and developmental issues in exposed organisms .

Microbial Metabolism

The degradation of this compound in soil is influenced by microbial activity. Studies have indicated that various microbial isolates can metabolize CNP, leading to the formation of less harmful degradation products. The extent of degradation varies significantly based on the type of microbial community present and the nutrient media used . This variability highlights the importance of understanding microbial interactions in mitigating the environmental impact of persistent pollutants like CNP.

Environmental Persistence and Removal Strategies

This compound is recognized as a persistent organic pollutant (POP), with studies showing its continued presence in both soil and water environments long after its ban. Its degradation products, such as 2,4,6-trichlorophenol (TCP) and p-nitrophenol (PNP), also exhibit high toxicity and low solubility, complicating remediation efforts .

Recent advancements in remediation techniques include the use of modified humic acid adsorbents, which have shown over 95% removal efficiency for this compound from aqueous solutions. These adsorbents leverage hydrophobic interactions to capture pollutants effectively, indicating a promising avenue for environmental cleanup .

Case Studies

- Case Study on Endocrine Disruption : A study conducted on aquatic organisms revealed that exposure to this compound resulted in altered reproductive behaviors and hormonal imbalances. This underscores the potential risks posed by CNP not only to target species but also to broader ecosystems.

- Microbial Degradation Study : Research involving various soil samples demonstrated that specific bacterial strains could degrade this compound effectively under anaerobic conditions. This study emphasized the role of tailored microbial consortia in bioremediation strategies for contaminated sites.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Class | Diphenyl ether |

| Endocrine Activity | Antiandrogenic and estrogenic activities detected |

| Microbial Degradation | Varies by isolate; significant degradation observed under specific conditions |

| Environmental Persistence | Detected in soil/water long after usage ceased; associated with toxic degradation products |

| Remediation Techniques | Modified humic acid adsorbents show high removal efficiency (>95%) |

Q & A

Basic Research Questions

Q. How can Chlornitrofen be reliably detected and quantified in environmental or biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is a robust method for detecting this compound due to its sensitivity for halogenated compounds. Use LabSolutions™ GCMS software to automate method creation (e.g., Smart SIM™+ for optimal ion selection) and ensure high-accuracy multicomponent analysis . For environmental samples, employ solid-phase extraction (SPE) to pre-contrate this compound, followed by GC-MS with electron capture detection (ECD) to enhance specificity. Calibrate using certified reference standards (e.g., 4-Nitrophenyl 2,4,6-trichlorophenyl ether) to validate retention times and fragmentation patterns .

Q. What are the primary biological effects of this compound observed in in vitro studies?

Methodological Answer: In cytotoxicity assays, this compound (ED0864) has shown anomalous cell survival rates (e.g., 150% viability at specific concentrations), suggesting potential hormetic effects. Researchers should replicate these experiments using standardized protocols, such as MTT or resazurin assays, and include controls for metabolic interference. Dose-response curves should span 3–4 logarithmic ranges to capture biphasic trends . Cross-validate findings with alternative assays (e.g., lactate dehydrogenase release) to distinguish between proliferation and cytotoxicity mechanisms.

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity and receptor activity be resolved?

Methodological Answer: Discrepancies in cell viability (e.g., 150% survival in ED0864) and receptor activity (e.g., AR/GR antagonism) may arise from assay-specific interference or metabolite interactions. To address this:

- Perform metabolomic profiling using high-resolution LC-MS to identify active metabolites.

- Use receptor-specific luciferase reporter assays to isolate this compound’s direct effects from off-target signaling.

- Apply statistical contradiction frameworks , such as Bayesian meta-analysis, to weigh evidence from heterogeneous datasets (e.g., reconcile high viability with receptor antagonism) .

Q. What experimental designs are optimal for studying this compound’s environmental persistence and degradation pathways?

Methodological Answer: Design microcosm studies simulating soil/water matrices to track this compound degradation. Use isotopic labeling (e.g., ¹⁴C-Chlornitrofen) to quantify mineralization rates via scintillation counting. For pathway elucidation:

- Couple GC-MS with high-resolution orbitrap-MS to identify transient degradation byproducts.

- Incorporate abiotic controls (e.g., UV exposure, pH variation) to differentiate photolytic vs. microbial degradation.

- Apply QSAR modeling to predict persistent metabolites and prioritize toxicological testing .

Q. How can researchers mitigate confounding variables in this compound’s endocrine disruption studies?

Methodological Answer: To isolate endocrine effects:

- Use CRISPR-engineered cell lines lacking non-target receptors (e.g., AR-KO or GR-KO models) to confirm specificity.

- Employ competitive binding assays with radiolabeled ligands (e.g., ³H-DHT for AR) to quantify displacement efficiency.

- Normalize data to cell viability-adjusted endpoints (e.g., viability-corrected receptor activity) to account for cytotoxic confounding .

Q. Data Analysis and Replication

Q. What statistical approaches are recommended for analyzing dose-dependent anomalies in this compound studies?

Methodological Answer: For non-monotonic dose responses (e.g., hormesis):

- Fit data to Biphasic Dose-Response Models (BDRM) using tools like R’s ‘drc’ package.

- Apply Akaike Information Criterion (AIC) to compare model fits (linear vs. biphasic).

- Validate reproducibility via inter-laboratory studies with harmonized protocols (e.g., OECD Test Guidelines) .

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

Methodological Answer: Conduct cross-cell-line comparative studies using panels of primary and immortalized cells (e.g., HepG2, HEK293). Normalize results to cell-specific baselines (e.g., vehicle-treated controls) and report data as fold-changes. Use multivariate ANOVA to identify lineage-specific confounding factors (e.g., metabolic enzyme expression) .

Q. Methodological Best Practices

Q. What quality control measures are critical for this compound stock solution preparation?

Methodological Answer:

- Verify purity via HPLC-UV (λ = 254 nm) and match retention times to certified standards.

- Store stock solutions in amber glass vials at −80°C to prevent photodegradation.

- Re-quantify concentrations before each experiment using calibration curves (R² > 0.99) .

Q. How can computational modeling enhance this compound toxicity prediction?

Methodological Answer: Integrate molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for nuclear receptors. Validate predictions with in vitro transactivation assays . Use read-across frameworks to extrapolate data from structurally analogous compounds (e.g., nitrofen derivatives) .

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNAUQUKWRBODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041775 | |

| Record name | Chlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-77-7 | |

| Record name | Chlornitrofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlornitrofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlornitrofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORNITROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.